Kinase Target Engagement: Potent c-Met Inhibition vs. Literature-Derived Analog
4-(3-Fluoropyridin-2-yl)morpholine has demonstrated potent inhibitory activity against the c-Met kinase target, a key driver in oncology. A biochemical assay reported an IC50 value of 27 nM for the inhibition of recombinant c-Met [1]. This potency can be contrasted with a literature-derived class-level comparator: a typical 'hit' from a high-throughput screening campaign for c-Met often exhibits an IC50 in the 100 nM - 1 µM range, making this compound an attractive and potent starting point for a lead optimization program [2].
| Evidence Dimension | c-Met Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 27 nM |
| Comparator Or Baseline | Class-level 'hit' range: 100 - 1000 nM |
| Quantified Difference | 3.7x to 37x more potent than typical class hit |
| Conditions | TR-FRET assay using recombinant c-Met |
Why This Matters
This quantitative potency against c-Met defines the compound as a high-quality starting point for medicinal chemistry efforts, significantly outperforming the potency expected from a typical screening hit.
- [1] BindingDB. BDBM50384004 CHEMBL2032276. Inhibition of recombinant c-Met. bindingdb.org. (2013). View Source
- [2] Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249. View Source
